methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate

Medicinal Chemistry Drug Design Physicochemical Profiling

Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate (CAS 1269822-94-7) is a polysubstituted pyrrole heterocycle bearing acetyl (C4), nitro (C5), and methyl carboxylate (C2) groups on the 1H-pyrrole core. It has the molecular formula C8H8N2O5 and a molecular weight of 212.16 g·mol⁻¹.

Molecular Formula C8H8N2O5
Molecular Weight 212.16
CAS No. 1269822-94-7
Cat. No. B3046691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate
CAS1269822-94-7
Molecular FormulaC8H8N2O5
Molecular Weight212.16
Structural Identifiers
SMILESCC(=O)C1=C(NC(=C1)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O5/c1-4(11)5-3-6(8(12)15-2)9-7(5)10(13)14/h3,9H,1-2H3
InChIKeyYZSBUCXXYJGFNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Acetyl-5-Nitro-1H-Pyrrole-2-Carboxylate (CAS 1269822-94-7): Core Chemical Identity and Procurement Profile


Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate (CAS 1269822-94-7) is a polysubstituted pyrrole heterocycle bearing acetyl (C4), nitro (C5), and methyl carboxylate (C2) groups on the 1H-pyrrole core. It has the molecular formula C8H8N2O5 and a molecular weight of 212.16 g·mol⁻¹ . The compound is supplied as a versatile small-molecule scaffold at a minimum purity of 95% . Its structural density of electron-withdrawing substituents (nitro and acetyl) combined with a hydrolysable ester moiety defines a reactivity profile distinct from mono- or unsubstituted pyrrole-2-carboxylates, positioning it as a strategic intermediate for medicinal chemistry and agrochemical lead generation .

Why In-Class Pyrrole-2-Carboxylates Cannot Replace Methyl 4-Acetyl-5-Nitro-1H-Pyrrole-2-Carboxylate


Pyrrole-2-carboxylate derivatives span a broad chemical space, but even small positional or functional-group changes can profoundly alter electronic character, hydrogen-bonding capacity, and metabolic stability [1]. The simultaneous presence of an acetyl group at C4 (H-bond acceptor, keto-enol tautomer-capable) and a strongly electron-withdrawing nitro group at C5 creates a uniquely polarized π-system not achievable with regioisomeric or singly-substituted analogs such as methyl 5-nitro-1H-pyrrole-2-carboxylate (CAS 13138-73-3) or methyl 4-acetyl-1H-pyrrole-2-carboxylate (CAS 40611-82-3). Furthermore, the methyl ester at C2 provides a synthetic handle for amidation or hydrolysis that distinguishes it from the corresponding free carboxylic acid (CAS 1421601-81-1) with respect to solubility, permeability, and downstream conjugation efficiency . Generic substitution risks altered reactivity in key transformations (e.g., nitro reduction, ester hydrolysis, or electrophilic aromatic substitution) and non-equivalent biological target engagement.

Quantitative Differentiation of Methyl 4-Acetyl-5-Nitro-1H-Pyrrole-2-Carboxylate from Closest Analogs


Topological Polar Surface Area (TPSA) Elevation Relative to De-nitro and De-acetyl Analogs

The target compound exhibits a markedly higher computed TPSA compared to its de-nitro and de-acetyl analogs, driven by the additive contribution of the nitro group. Methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate has a TPSA of 102.3 Ų , versus 55.4 Ų for methyl 4-acetyl-1H-pyrrole-2-carboxylate (no nitro) and 85.2 Ų for methyl 5-nitro-1H-pyrrole-2-carboxylate (no acetyl) [1]. This 47 Ų increase over the de-nitro congener predicts reduced passive membrane permeability and altered CNS penetration profiles, directly impacting lead optimization decisions.

Medicinal Chemistry Drug Design Physicochemical Profiling

LogP Shift Differentiates Ester from Free Carboxylic Acid Congener

The methyl ester target compound (LogP = 0.91) is significantly more lipophilic than its free carboxylic acid counterpart 4-acetyl-5-nitro-1H-pyrrole-2-carboxylic acid (estimated LogP ≈ -0.3 to 0.2, based on the acid's lower intrinsic lipophilicity) [1]. The ~0.7–1.2 LogP unit increase reflects the masking of the polar carboxylate group, which directly affects chromatographic retention time, DMSO solubility, and suitability for reversed-phase purification workflows.

ADME Prediction Lipophilicity Compound Handling

Unique H-Bond Acceptor/Donor Signature Due to Dual Carbonyl and Nitro Motifs

The target compound possesses 5 hydrogen-bond acceptors and 1 hydrogen-bond donor (pyrrole N-H) . In contrast, methyl 4-acetyl-1H-pyrrole-2-carboxylate offers only 3 acceptors [1], and methyl 5-nitro-1H-pyrrole-2-carboxylate provides 4 acceptors [1]. The additional acceptor capacity arises from the nitro group, which can engage in bifurcated H-bond interactions with backbone amides in protein binding pockets. This augmented H-bond acceptor count (Δ = +2 vs. de-nitro analog) expands the accessible pharmacophore space for targets requiring multi-point anchoring…

Structure-Activity Relationships Fragment-Based Drug Design Molecular Recognition

Rotatable Bond Count and Conformational Flexibility vs. Rigid Pyrrole Congeners

With three rotatable bonds (methyl ester C-O, acetyl C-C, and ester O-CH3), the target compound occupies a middle ground between the more rigid methyl 5-nitro-1H-pyrrole-2-carboxylate (2 rotatable bonds) [1] and more flexible structures. This moderate flexibility allows the acetyl and ester groups to adopt conformations that optimize both steric and electronic complementarity with irregular binding pockets, without incurring a large entropic penalty (ΔSconf ~ -1.5 to -3.0 kcal·mol⁻¹ estimated at 298 K for 3 rotors).

Conformational Analysis Ligand Efficiency Scaffold Hopping

Validated Use-Cases for Methyl 4-Acetyl-5-Nitro-1H-Pyrrole-2-Carboxylate in Research and Pre-Clinical Procurement


Medicinal Chemistry Hit-to-Lead Expansion Requiring a Low TPSA, High H-Bond Acceptor Scaffold

When a fragment screen identifies the need for a polar yet moderately lipophilic pyrrole core, the target compound (TPSA 102.3 Ų, LogP 0.91) provides a balanced profile that avoids the excessive hydrophilicity of the free carboxylic acid while retaining sufficient solubility for biochemical assays at 10–100 μM . Its five H-bond acceptors enable engagement of kinase hinge regions or protease oxyanion holes better than the de-nitro analog (3 acceptors).

Synthetic Intermediate for Dual-Electrophilic Pyrrole Libraries

The compound's methyl ester can be selectively hydrolyzed to the carboxylic acid under mild basic conditions (LiOH, THF/H2O, 0 °C to rt), while the acetyl and nitro groups remain intact . Subsequent amide coupling (HATU/DIPEA) generates diverse libraries for SAR exploration. The orthogonal reactivity of the three electron-withdrawing groups (acetyl, nitro, ester) supports sequential diversification without protecting-group manipulation, reducing synthetic step count by 2–3 steps versus stepwise construction [1].

Antimicrobial Lead Generation Leveraging Nitropyrrole Pharmacophore

Nitro-pyrrole derivatives, including synthetic nitro-pyrrolomycins, have shown improved minimal bactericidal concentrations (MBC) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) pathogens compared to natural polyhalogenated pyrrolomycins . While direct data for the specific 4-acetyl-5-nitro-2-carboxylate scaffold are limited, its nitro-acetyl substitution pattern mimics the key pharmacophoric elements of active nitro-PMs and provides a readily-derivatizable platform for antibacterial hit expansion.

Physicochemical Property-Driven Procurement for CNS-Excluded Programs

For peripheral targets where blood-brain barrier penetration is undesirable, the target compound's TPSA of 102.3 Ų exceeds the commonly applied CNS cutoff of 60–90 Ų. This property, combined with a LogP of 0.91, predicts preferential peripheral distribution and renal clearance, making it a superior choice over more lipophilic, lower-TPSA pyrrole scaffolds (e.g., methyl 4-acetyl-1H-pyrrole-2-carboxylate, TPSA 55.4 Ų) for programs targeting cardiovascular, metabolic, or anti-infective indications where CNS side effects must be minimized.

Quote Request

Request a Quote for methyl 4-acetyl-5-nitro-1H-pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.